molecular formula C9H5ClN6 B15226706 4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B15226706
M. Wt: 232.63 g/mol
InChI Key: QSOLIMLVSSNCIE-UHFFFAOYSA-N
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Description

4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 4 and a pyrazine ring at position 1. This structure combines the pyrazolo[3,4-d]pyrimidine scaffold—known for its bioisosteric resemblance to purines—with a pyrazine moiety, a heterocycle often utilized in medicinal chemistry for its hydrogen-bonding capabilities and metabolic stability. The chlorine atom at position 4 enhances electrophilicity, making it a reactive site for nucleophilic substitution reactions, which is critical for generating derivatives with tailored pharmacological properties .

The compound’s design leverages the pyrazine group’s rigid, planar structure, which can improve target binding specificity, particularly in kinase inhibition. Pyrazolo[3,4-d]pyrimidines are well-documented for their roles as kinase inhibitors, antitumor agents, and antimicrobial compounds, with substituents significantly influencing their biological profiles .

Properties

Molecular Formula

C9H5ClN6

Molecular Weight

232.63 g/mol

IUPAC Name

4-chloro-1-pyrazin-2-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C9H5ClN6/c10-8-6-3-15-16(9(6)14-5-13-8)7-4-11-1-2-12-7/h1-5H

InChI Key

QSOLIMLVSSNCIE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors. For example, starting from 4-chloropyrimidine and hydrazine hydrate, the intermediate pyrazolo[3,4-d]pyrimidine can be formed through a condensation reaction.

    Introduction of the Pyrazin-2-yl Group: The pyrazin-2-yl group can be introduced via a nucleophilic substitution reaction. This involves reacting the intermediate with pyrazine-2-carboxylic acid or its derivatives under suitable conditions, such as in the presence of a base like potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro group undergoes nucleophilic displacement with various reagents, forming derivatives with modified electronic and steric properties.

Reaction TypeConditions/ReagentsProduct ExampleKey FindingsReference
Aryloxy substitution Phenol derivatives, K₂CO₃, DMF4-(2,4-Difluorophenoxy)pyrazolo-pyrimidineElectron-deficient phenols react efficiently at room temperature.
Amine substitution Aniline, RT, no catalyst4-Amino-N,1-diphenyl derivativePrimary amines achieve >80% yield under mild conditions.
Thiol substitution Arylthiols, NaH, THF4-(Arylthio)pyrazolo-pyrimidinesThiols require strong bases for deprotonation to activate nucleophilicity.
Piperidine substitution Mitsunobu reaction (DIAD, PPh₃)N-Alkylated piperidine derivativesMitsunobu conditions enable regioselective N1-alkylation.

Cross-Coupling Reactions

Palladium-catalyzed couplings functionalize the pyrazolo[3,4-d]pyrimidine core, enabling C–C and C–N bond formations.

Reaction TypeConditions/ReagentsProduct ExampleKey FindingsReference
Buchwald–Hartwig amination Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene4-(Piperazin-1-yl)pyrazolo-pyrimidineBulky ligands suppress competing side reactions.
Suzuki coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O4-Arylpyrazolo-pyrimidinesBoronic acids with electron-withdrawing groups enhance reaction rates.

Oxidation and Reduction Processes

Redox reactions modify the oxidation state of substituents or the core structure.

Reaction TypeConditions/ReagentsProduct ExampleKey FindingsReference
Chlorine oxidation H₂O₂, AcOH4-Hydroxypyrazolo-pyrimidineOxidative hydrolysis proceeds via a sulfonic acid intermediate.
Nitrile reduction SnCl₂, HCl, EtOH4-Aminopyrazolo-pyrimidineSelective reduction without affecting the pyrazinyl group.

Condensation and Cyclization Reactions

Condensation with bifunctional reagents generates fused heterocycles or extended π-systems.

Reaction TypeConditions/ReagentsProduct ExampleKey FindingsReference
Urea condensation Urea, Δ, EtOHPyrazolo-pyrimidinone derivativesCyclization occurs regioselectively at N3 due to electronic bias.
Thiourea condensation Thiourea, HCl, reflux4-Thioxopyrazolo-pyrimidineThione products exhibit enhanced hydrogen-bonding capacity.
Oxazinone formation Acetic anhydride, ΔPyrazolo-oxazinone fused systemIntramolecular cyclization is favored in aprotic solvents.

Comparative Reactivity Insights

The 4-chloro group exhibits higher reactivity compared to bromo or methyl analogues due to its moderate leaving-group ability. Key observations include:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution rates by stabilizing transition states .

  • Regioselectivity : N1-alkylation dominates over N2 in Mitsunobu reactions due to steric and electronic factors .

  • Catalyst dependence : Pd-based systems outperform Cu in cross-coupling efficiency, particularly for aryl–heteroaryl bonds .

Stability and Degradation Pathways

The compound demonstrates stability under acidic conditions but degrades in strong bases via ring-opening mechanisms. Hydrolysis studies reveal:

  • pH-dependent degradation : Rapid decomposition occurs at pH > 10, forming pyrazine-2-carboxylic acid derivatives .

  • Photostability : UV exposure induces C–Cl bond cleavage, necessitating storage in amber containers .

Scientific Research Applications

4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in the treatment of cancer and other diseases.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.

    Pharmaceutical Industry: The compound is used in the synthesis of potential drug candidates and in the optimization of lead compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Table 2: NMR and Solubility Data

Compound Name ¹H-NMR (δ ppm, Key Signals) Solubility (Polar vs. Nonpolar Solvents)
4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine 8.90 (pyrazine-H), 8.50 (pyrazole-H) Moderate in DMSO, poor in hexane
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4.92 (CH₂Cl), 4.08 (CH₃), 8.46 (pyrazole-H) High in CHCl₃, low in water
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 7.56–7.60 (Ph-H), 4.73 (NH₂) Soluble in ethanol, insoluble in ether

Key Observations :

  • Aromatic Protons : Pyrazine substituents deshield adjacent protons, shifting signals upfield compared to phenyl or alkyl groups .
  • Solubility : Polar substituents (e.g., hydrazine, pyrazine) enhance aqueous solubility, while hydrophobic groups (e.g., phenyl, chloromethyl) favor organic solvents .

Key Insights :

  • Kinase Inhibition : Pyrazine-containing analogues (e.g., target compound) may exhibit enhanced selectivity for kinase ATP-binding pockets due to hydrogen bonding with backbone amides .
  • Antimicrobial vs. Anticancer: Electron-withdrawing groups (e.g., NO₂ in ) correlate with tubulin inhibition, while hydrazine derivatives target microbial membranes .
  • Chloromethyl Functionality : Compounds like 4-chloro-6-(chloromethyl)-1-methyl derivatives show dual activity (antibacterial and antiproliferative), likely due to alkylation of cellular thiols .

Biological Activity

4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following InChI:

InChI 1S C10H7ClN4 c1 7 3 5 11 6 8 12 9 7 14 10 13 15 4 2 16 14 h3 6H 1 2H3\text{InChI 1S C10H7ClN4 c1 7 3 5 11 6 8 12 9 7 14 10 13 15 4 2 16 14 h3 6H 1 2H3}

This compound features a chloro substituent and a pyrazinyl group attached to the pyrazolo core, which contributes to its biological activity.

The primary mechanism of action for this compound involves inhibition of specific kinases. By binding to the active sites of these enzymes, the compound impedes their activity, which can lead to reduced cell proliferation and increased apoptosis in cancer cells. Studies have shown that it exhibits selective inhibition against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are critical in cell cycle regulation.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including renal cancer cells. The compound has been reported to induce cell cycle arrest and apoptosis through its action on CDK inhibitors.

Cell Line IC50 (µM) Mechanism
HeLa0.36CDK2 inhibition
A3751.8CDK9 inhibition

Enzymatic Inhibition

The compound also shows promise as a selective inhibitor for other enzymes involved in cancer progression. For instance, it has been evaluated for its inhibitory effects on various kinases associated with tumor growth and metastasis.

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on CDK Inhibition : A study published in Molecules demonstrated that derivatives of this compound exhibited potent inhibitory activity against CDK2 and CDK9 with IC50 values as low as 0.36 µM . This suggests strong potential for development as an anticancer agent targeting these kinases.
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on multiple cancer cell lines and found that the compound effectively reduced viability in renal cancer cells by inducing apoptosis .
  • Selectivity Profiles : Research indicated that modifications on the pyrazolo ring could enhance selectivity towards specific kinases while reducing off-target effects, making this compound a candidate for further drug development .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Pyrazole Ring : Reacting hydrazine with diketones.
  • Cyclization : The pyrazole intermediate is cyclized with amidines or guanidines.
  • Chlorination : Introduction of the chloro group using phosphorus oxychloride.
  • Substituent Attachment : Employing Suzuki-Miyaura coupling for attaching aryl groups.

These synthetic routes allow for the modification of substituents to enhance biological activity.

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